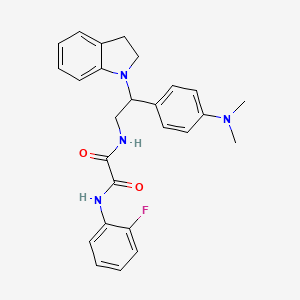

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O2/c1-30(2)20-13-11-19(12-14-20)24(31-16-15-18-7-3-6-10-23(18)31)17-28-25(32)26(33)29-22-9-5-4-8-21(22)27/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUXEMRCOAZEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide, identified by CAS number 941869-74-5, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 448.6 g/mol. The structure features a dimethylamino group, an indoline moiety, and an oxalamide linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide. For instance, derivatives containing the dimethylaminophenyl group have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

-

Panc-1 and MDA-MB-231 Cell Lines :

- A study evaluated the effects of related compounds on Panc-1 (pancreatic cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated that certain derivatives exhibited strong inhibition of colony formation at concentrations as low as 1-2 μM. Notably, these compounds disrupted colony growth in MDA-MB-231 cells significantly more than in Panc-1 cells .

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects appears to involve multiple pathways, including the inhibition of cell proliferation and induction of apoptosis. Compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .

- Migration Inhibition :

Biological Assays

The biological activity of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has been assessed through various assays:

| Assay Type | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Colony Formation | MDA-MB-231 | 1 - 2 | Significant reduction in colony growth |

| Cytotoxicity | Panc-1 | 2 | Reduced cell viability |

| Migration Assay | MDA-MB-231 | N/A | No significant effect on migration |

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the dimethylamino group is associated with enhanced solubility and bioavailability, which may contribute to its efficacy against cancer cells. Moreover, modifications to the phenyl groups can lead to variations in activity, highlighting the importance of SAR studies in drug development .

Scientific Research Applications

Medicinal Chemistry

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide has been investigated for its potential therapeutic properties. Its mechanism of action likely involves interaction with specific molecular targets such as receptors or enzymes, modulating their activity and leading to downstream effects that may be beneficial in treating diseases.

Biochemical Probes

The compound is being explored as a biochemical probe to study cellular processes. Its ability to bind selectively to certain biological targets allows researchers to investigate complex biochemical pathways and interactions.

Material Science

In materials science, this compound can serve as a building block for the development of advanced materials. Its unique chemical properties may enable the creation of specialty chemicals with tailored functionalities for various industrial applications.

Case Study 1: Therapeutic Potential

Research has shown that derivatives similar to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide exhibit significant biological activities, including anti-cancer properties. Studies indicate that these compounds can inhibit specific pathways involved in tumor growth, suggesting their potential as drug candidates in oncology.

Case Study 2: Interaction Studies

Interaction studies have demonstrated that this compound exhibits high binding affinity for certain receptors involved in neurological pathways. This property makes it a candidate for further exploration in neuropharmacology, particularly for conditions such as depression or anxiety.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis compare the target compound with structurally or functionally related oxalamides, focusing on substituents, synthesis, toxicology, and biological activity.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Key Findings:

Structural Diversity: The target compound’s N1-substituent combines aromatic (dimethylaminophenyl) and heterocyclic (indolin) groups, distinguishing it from simpler analogs like S336 (dimethoxybenzyl) or compound 18 (single fluorophenyl). This complexity may enhance receptor interaction but could complicate synthesis. Fluorine at the N2 position is shared with compound 18 and 1c, suggesting a common strategy to improve bioavailability or binding specificity .

While the target compound’s indolin group may introduce novel metabolic pathways, its oxalamide backbone suggests comparable low toxicity.

Biological Activity :

- S336 and related compounds activate the hTAS1R1/hTAS1R3 umami receptor , whereas compound 1c’s trifluoromethyl group correlates with thermal stability (MP >260°C) . The target compound’s indolin moiety may confer unique activity in enzyme inhibition or receptor modulation, warranting further investigation.

Q & A

Q. How can green chemistry principles be applied to its synthesis without compromising efficiency?

- Answer :

- Solvent Replacement : Switch DMSO to cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .

- Catalyst Recycling : Immobilize triethylamine on silica gel for reuse across multiple batches .

- Flow Chemistry : Continuous flow reactors to reduce waste and improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.